molecular formula C16H20N4O4S B3019234 2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid CAS No. 872627-47-9

2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid

Cat. No. B3019234
M. Wt: 364.42
InChI Key: RORDBRJPVKYZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of rare earth metal complexes with 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid involves the coordination of the carboxyl group of the ligand with rare earth ions in a bidentate mode after deprotonation. The synthesis process includes the preparation of these complexes with various rare earth metals such as La, Ce, Pr, Nd, Sm, Eu, Gd, and Tb, with the presence of water molecules as crystal water in the complexes .

Molecular Structure Analysis

The molecular structure of the synthesized complexes is characterized by various analytical techniques, including elemental analysis, complexometric titration, thermal analysis, conductivity, IR, and 1H-NMR. These techniques reveal the bidentate coordination mode of the carboxyl group and the presence of crystal water in the complexes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of 2-dimethylaminomethylenebenzosuberone with 6-amino-1-phenyl-2-thioxo-2,3-dihydro-pyrimidin-4-one to prepare 2-thioxo-3,9,10,11-tetrahydro-1-phenyl-benzo[6',7']cyclohepta[1',2':4,5]pyrido[2,3-d]pyrimidin-4-one. Further reactions with hydrazine hydrate and different aldehydes lead to the formation of hydrazono derivatives and novel pentaheterocyclic compounds . Additionally, alkylation reactions of tetrahydropyrimidine-2(1H)-thione with α-halocarboxylic acids and their esters have been explored, resulting in both "open" and bicyclic products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized complexes are inferred from their analytical data. The complexes exhibit certain thermal stability, specific conductivity values, and characteristic IR and NMR spectra. The anti-tumor activities of these complexes, as well as the ligand alone, were tested against various human cancer cell lines, showing that some complexes have superior suppression ratios compared to the ligand, indicating potential therapeutic applications . The newly synthesized pentaheterocyclic compounds also showed potent antitumor activity against liver and breast cancer cell lines .

properties

IUPAC Name

2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-13-11(15(23)20(2)16(19)24)14(25-8-10(21)22)18-12(17-13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORDBRJPVKYZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid

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